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Compound of Interest

Compound Name: (S)-N-Glycidylphthalimide

Cat. No.: B114293 Get Quote

An In-Depth Technical Guide to (S)-N-Glycidylphthalimide as a Chiral Building Block in

Organic Chemistry

Introduction
(S)-N-Glycidylphthalimide, also known as (S)-(+)-N-(2,3-Epoxypropyl)phthalimide, is a

versatile and highly valuable chiral building block in modern organic synthesis.[1][2][3] Its rigid

phthalimide group provides steric hindrance, directing nucleophilic attacks to the terminal

carbon of the epoxide ring, while the chiral epoxide moiety serves as a precursor to a 1,2-

amino alcohol synthon. This unique structural combination makes it a cornerstone in the

enantioselective synthesis of numerous biologically active molecules, particularly

pharmaceuticals.

This guide provides a comprehensive overview of (S)-N-Glycidylphthalimide, including its

physicochemical properties, synthesis, and key applications in drug development, with a focus

on detailed experimental protocols and reaction pathways. It is intended for researchers,

chemists, and professionals in the pharmaceutical and chemical industries.

Physicochemical Properties
(S)-N-Glycidylphthalimide is a white to off-white crystalline powder.[4][5] Its key properties are

summarized in the table below.
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Property Value Reference

CAS Number 161596-47-0 [4][6][7]

Molecular Formula C₁₁H₉NO₃ [4][6][7]

Molecular Weight 203.19 g/mol [6][7][8]

Appearance
White or off-white crystalline

powder
[4][5][8]

Melting Point 100 - 104 °C [4]

Optical Rotation
[α]²⁰/D = +7° to +13° (c=2.2 in

CHCl₃)
[4]

Purity ≥98% (GC) [4]

Solubility
Slightly soluble in Chloroform

and Ethyl Acetate
[7][8]

Storage
Store at room temperature or

under inert gas at 2-8°C
[1][4][7][8]

Synthesis of (S)-N-Glycidylphthalimide
Several methods exist for the synthesis of (S)-N-Glycidylphthalimide. A common and efficient

industrial-scale approach involves the reaction of phthalimide with an (S)-1-substituted

propylene oxide derivative, followed by a base-mediated intramolecular cyclization to form the

epoxide ring.[9][10][11] This method is advantageous due to its use of readily available starting

materials, high yield, and excellent enantiomeric purity.[10][11]

Logical Workflow for Synthesis
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Synthesis of (S)-N-Glycidylphthalimide

Step 1: Nucleophilic Ring-Opening

Step 2: Intramolecular Cyclization (Epoxidation)

Phthalimide

Intermediate:
2-((S)-3-chloro-2-hydroxypropyl)isoindoline-1,3-dione

Reaction

(S)-Epichlorohydrin

Reaction

Phase Transfer Catalyst
(e.g., Benzyltriethylammonium chloride)

Reaction

Solvent (e.g., Isopropanol)

Reaction

Intermediate (from Step 1)

(S)-N-Glycidylphthalimide

Ring Closure

Base
(e.g., Sodium Methoxide)

Ring Closure

Solvent (e.g., Toluene)

Ring Closure

Click to download full resolution via product page

Caption: General workflow for the two-step synthesis of (S)-N-Glycidylphthalimide.

Detailed Experimental Protocol: Two-Step Synthesis
This protocol is adapted from patented industrial methods.[10][11]

Step 1: Synthesis of 2-((S)-3-chloro-2-hydroxypropyl)isoindoline-1,3-dione

To a 1 L four-necked flask equipped with a mechanical stirrer, thermometer, and condenser,

add isopropanol (160 g), phthalimide (29.6 g, 0.20 mol), (S)-epichlorohydrin (27.8 g, 0.30

mol), and benzyltriethylammonium chloride (2.27 g, 0.01 mol).[10]

Heat the mixture and maintain the internal temperature at 43°C with stirring for 10 hours.[10]
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After the reaction is complete, recover the isopropanol by distillation under reduced

pressure.

To the residue, add n-hexane (80 g) and stir at room temperature for 1 hour.

Filter the mixture and wash the filter cake with n-hexane (20 g). Combine the filtrates.

Recover the n-hexane and excess (S)-epichlorohydrin by distillation under reduced pressure

to yield the crude intermediate product.

Step 2: Synthesis of (S)-N-Glycidylphthalimide

Dissolve the crude intermediate from Step 1 in toluene (200 g) in a 500 mL flask.

Stir the system at 25°C to mix well.

Slowly add a 30% sodium methoxide solution in methanol (36 g) dropwise over 15 minutes,

maintaining the temperature at 25°C.[10][11]

Continue stirring the reaction at 25°C for 30 minutes.[10]

After the reaction is complete, filter the mixture. Add ice water (10 g) to the filtrate.

Recover the toluene by distillation.

Recrystallize the residue from ethanol (100 g) to obtain pure (S)-N-Glycidylphthalimide.

Starting
Material

Product Yield
HPLC
Purity

Optical
Purity (e.e.)

Reference

Phthalimide

(S)-N-

Glycidylphtha

limide

87.6% 99.2% 99.3% [10][11]

Applications in Pharmaceutical Synthesis
The primary utility of (S)-N-Glycidylphthalimide is as an electrophilic building block. The

epoxide ring is susceptible to nucleophilic attack, typically by amines, alcohols, or thiols. This
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ring-opening reaction, followed by deprotection of the phthalimide group (e.g., with hydrazine or

methylamine), provides a straightforward route to chiral 1,2-amino alcohols, which are key

structural motifs in many pharmaceuticals.

General Reaction Pathway

General Ring-Opening Reaction

(S)-N-Glycidylphthalimide

Ring-Opened Intermediate

+

Nucleophile
(e.g., R-NH2)

Chiral 1,2-Amino Alcohol

 

Deprotection
(e.g., Hydrazine Hydrate)

Click to download full resolution via product page

Caption: Nucleophilic ring-opening of (S)-N-Glycidylphthalimide to form chiral amino alcohols.

A. Synthesis of Rivaroxaban Intermediate
Rivaroxaban (Xarelto®) is an oral anticoagulant that directly inhibits Factor Xa.[12][13][14] (S)-
N-Glycidylphthalimide is a crucial intermediate for constructing the chiral oxazolidinone core

of the molecule.[7][8][13][15]
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Synthesis of Rivaroxaban Intermediate

(S)-N-Glycidylphthalimide
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2-((2R)-2-Hydroxy-3-{[4-(3-oxomorpholin-4-yl)phenyl]amino}propyl)isoindoline-1,3-dione

Cyclization with
Carbonyl Source

(e.g., CDI)

Phthalimide-Protected
Oxazolidinone Core

Deprotection
(e.g., Methylamine)
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Caption: Pathway to a key amine intermediate for Rivaroxaban synthesis.
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This protocol describes the condensation of (S)-Glycidyl Phthalimide with 4-(4-aminophenyl)-3-

morpholinone.[15]

Charge a 2 L four-necked round-bottom flask with Methanol (1500 ml).

Add 4-(4-aminophenyl)-3-morpholinone (100 g) and (S)-Glycidyl Phthalimide (127 g).[15]

Reflux the reaction mass for 24 hours.

Cool the reaction mixture to 25-30°C.

Filter the resulting solid and wash the residue with Methanol (50 ml).

Dry the solid at 45-50°C under vacuum to yield 2-({(5S)-2-Oxo-3-[4-(3-oxo-4-

morpholinyl)phenyl]-1,3-oxazolidin-5-yl}methyl)-1H-isoindole-1,3(2H)-dione.

The subsequent deprotection step can be carried out by treating this intermediate with

aqueous methylamine solution.[13]

B. Synthesis of (S)-Propranolol
Propranolol is a non-selective beta-blocker used to treat high blood pressure and other heart

conditions. The (S)-enantiomer is responsible for the beta-blocking activity. (S)-N-
Glycidylphthalimide serves as an excellent starting material for its synthesis.[16]
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Chemoenzymatic Synthesis of (S)-Propranolol

(S)-N-Glycidylphthalimide

Base-catalyzed
Ring-Opening

α-Naphthol

Phthalimide-protected
(S)-Naphthyl Glycidyl Ether Analog

Phthalimide Removal
(Hydrazinolysis)

(S)-1-(Naphthalen-1-yloxy)-3-aminopropan-2-ol

Reaction with
Acetone/Reductive Amination

or Isopropylamine

(S)-Propranolol
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Caption: Synthetic route to (S)-Propranolol using (S)-N-Glycidylphthalimide.
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This conceptual protocol is based on standard organic transformations utilizing (S)-N-
Glycidylphthalimide as a starting point.[16][17]

Step 1: Synthesis of (S)-2-(3-(naphthalen-1-yloxy)-2-hydroxypropyl)isoindoline-1,3-dione. In

a suitable solvent like DMF, dissolve α-naphthol (1.1 equivalents) and a non-nucleophilic

base such as potassium carbonate (1.5 equivalents). Add (S)-N-Glycidylphthalimide (1.0

equivalent) and heat the mixture (e.g., to 80°C) until the reaction is complete (monitored by

TLC). Work up by pouring into water, extracting with an organic solvent (e.g., ethyl acetate),

and purifying by column chromatography.

Step 2: Deprotection. Dissolve the product from Step 1 in ethanol. Add hydrazine hydrate (2-

3 equivalents) and reflux the mixture for several hours. Cool the reaction, filter off the

phthalhydrazide byproduct, and concentrate the filtrate under reduced pressure to obtain the

crude amino alcohol.

Step 3: N-isopropylation. Dissolve the crude amino alcohol from Step 2 in a solvent such as

methanol. Add acetone (3-5 equivalents) and a reducing agent like sodium

cyanoborohydride (NaBH₃CN) or perform catalytic hydrogenation over Pd/C under a

hydrogen atmosphere. The reaction proceeds via reductive amination to yield (S)-

Propranolol. Purify the final product by crystallization or column chromatography.

Broader Applications
Beyond pharmaceuticals, (S)-N-Glycidylphthalimide and its racemic counterpart are utilized

in material science.[4] Its reactive epoxide group makes it a useful monomer or cross-linking

agent in the synthesis of specialty polymers, enhancing properties like thermal stability and

mechanical strength.[4] It is also incorporated into high-performance adhesives, sealants, and

coatings to improve adhesion and chemical resistance.[4]

Conclusion
(S)-N-Glycidylphthalimide is a high-purity, versatile chiral synthon that provides an efficient

entry point to a wide range of enantiomerically pure compounds. Its primary application in the

regioselective synthesis of chiral 1,2-amino alcohols has cemented its role as an indispensable

building block in the development of modern pharmaceuticals, including anticoagulants,

antibiotics, and beta-blockers. The robust and scalable synthetic routes to (S)-N-
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Glycidylphthalimide itself further enhance its appeal for large-scale industrial applications,

extending its utility into the realm of advanced materials and polymer chemistry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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